![molecular formula C9H7BrN2O2 B13926328 3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13926328.png)
3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and methoxy groups in the structure enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
The synthesis of 3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyridine with ethyl acetoacetate followed by bromination and methoxylation can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Reagents such as sodium hydride, palladium catalysts, and iodine are commonly used in these reactions. Conditions may vary from mild to harsh, depending on the desired transformation.
Major Products: The major products formed from these reactions include substituted pyrido[1,2-a]pyrimidinones and their derivatives.
Applications De Recherche Scientifique
3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and infections.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an antagonist to specific receptors or inhibit the activity of enzymes involved in disease pathways.
Comparaison Avec Des Composés Similaires
3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds such as:
4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the bromine and methoxy groups, resulting in different reactivity and biological activity.
2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one:
3-bromo-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the methoxy group, leading to variations in its reactivity and biological effects.
The presence of both bromine and methoxy groups in this compound makes it unique and enhances its potential for various applications.
Propriétés
Formule moléculaire |
C9H7BrN2O2 |
|---|---|
Poids moléculaire |
255.07 g/mol |
Nom IUPAC |
3-bromo-2-methoxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-8-7(10)9(13)12-5-3-2-4-6(12)11-8/h2-5H,1H3 |
Clé InChI |
MDUQUIMNBQKUSM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)N2C=CC=CC2=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dichloro-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13926256.png)
![7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13926260.png)


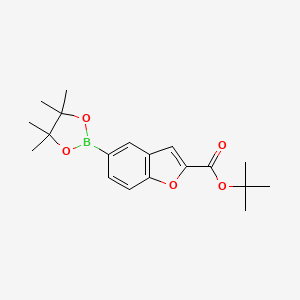

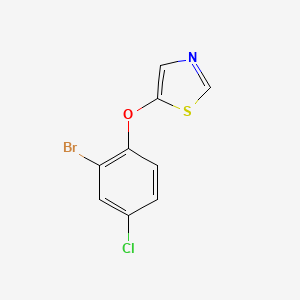
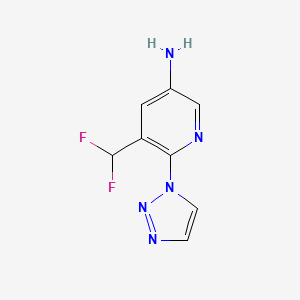
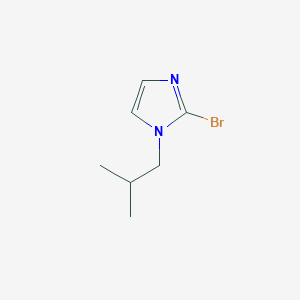
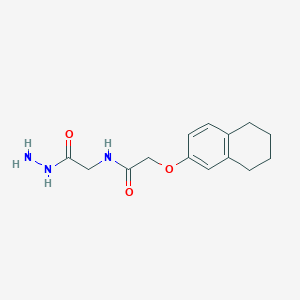


![Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13926348.png)
